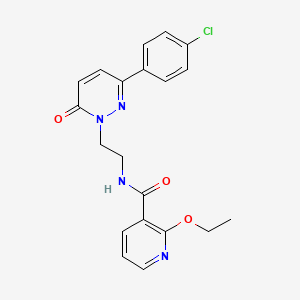

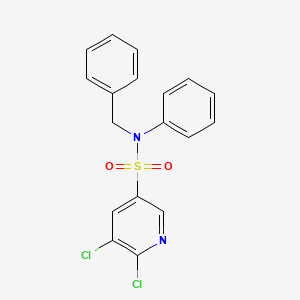

![molecular formula C17H15N7O B2356683 5-甲基-N-(吡啶-3-基)-7-(吡啶-4-基)-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 385786-35-6](/img/structure/B2356683.png)

5-甲基-N-(吡啶-3-基)-7-(吡啶-4-基)-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a type of heterocyclic compound. It has been mentioned in the context of research related to ALK5 inhibitory activity and kinase selectivity .

Synthesis Analysis

The synthesis of similar compounds involves the use of a new N-heterocyclic building block, 5,5′-di(pyridin-4-yl)-3,3′-bi(1,2,4-triazole) (4,4′-H2dbpt), to construct coordination polymers with diversiform connectivity . Another study mentions the synthesis of 2-substituted-4-(triazolo pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using B3LYP/cc-pVDZ, which generated the best results for a similar compound . The NBO study shows that the LP (1) N16 to π*(C17-N19) has the highest stabilization energy .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the NBO study shows that the LP (1) N16 to π*(C17-N19) has the highest stabilization energy .科学研究应用

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. Researchers have investigated the use of this compound as a ligand in MOF synthesis. For instance, using a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), several metal(II)-complexes have been synthesized, including ZnL2·2H2O, CdL2(H2O)2·8H2O, and ML2(H2O)·H2O (where M = Co or Ni) . These complexes exhibit intriguing structural features, such as uninodal 2D layers with specific topologies. The chirality of the homochiral network arises from the supramolecular packing of these layers.

Aldosterone Synthase Inhibition

Aldosterone synthase (CYP11B2) inhibition has emerged as a promising mechanism to lower arterial blood pressure. Although not directly related to the compound , studies have explored similar pyridine-based derivatives. For example, LCI699, a compound containing a cyano-substituted indole moiety, demonstrated aldosterone synthase inhibition in human clinical trials . While not identical, this research highlights the potential of related structures in modulating hormonal pathways.

Coordination Polymers

The compound’s pyridine and triazole moieties make it an interesting building block for coordination polymers. For instance, a new N-heterocyclic ligand, 5,5’-di(pyridin-4-yl)-3,3’-bi(1,2,4-triazole), has been used to construct multidimensional coordination polymers . These materials exhibit diverse connectivity, ranging from one-dimensional to three-dimensional networks. Exploring similar derivatives could lead to innovative materials with tunable properties.

作用机制

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It is known that the interaction of a compound with its target often leads to changes in the conformation or activity of the target, which can result in altered cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects such as changes in gene expression, enzyme activity, and cellular signaling .

Pharmacokinetics

The oral bioavailability of similar compounds has been found to be influenced by factors such as solubility, permeability, and metabolic stability .

Result of Action

The action of similar compounds has been found to result in various cellular responses, including changes in cell proliferation, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

安全和危害

未来方向

The future directions for research on similar compounds include further development of the derivatised conjugates in docking studies . Another study suggests the optimization of previously identified α-syn aggregation inhibitors of 5-(4-pyridinyl)-1,2,4-triazole chemotype in terms of in vivo efficacy .

属性

IUPAC Name |

5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O/c1-11-14(16(25)23-13-3-2-6-19-9-13)15(12-4-7-18-8-5-12)24-17(22-11)20-10-21-24/h2-10,15H,1H3,(H,23,25)(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYQMHDCPAWSMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=NC=C3)C(=O)NC4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene](/img/structure/B2356604.png)

![N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356607.png)

![5-(Azepan-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2356611.png)

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2356612.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2356613.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2356619.png)